![molecular formula C23H24Cl3N3O3S2 B3018315 (E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 324577-21-1](/img/structure/B3018315.png)
(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an ethyl ester, a thiourea, and a tetrahydrobenzothiophene. It also contains a trichloroethyl group and a cinnamamido group .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The tetrahydrobenzothiophene group would form a cyclic structure, while the other groups would extend from this core .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group might undergo hydrolysis, and the amide and thiourea groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the ester and amide might make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have utilized similar thiophene derivatives as precursors in the synthesis of new heterocyclic compounds exhibiting potent anticancer activity. For instance, compounds incorporating the thiophene moiety have shown significant activity against the colon HCT-116 human cancer cell line, highlighting the therapeutic potential of these derivatives in oncology (Abdel-Motaal, Asem, & Alanzy, 2020).
Pharmacologically Active Derivatives
The chemical backbone of thiophene has been employed to generate pharmacologically active benzo[b]thiophen derivatives, demonstrating a broad spectrum of biological activities. These activities suggest the versatility of thiophene derivatives in drug development and the potential for creating new therapeutic agents (Chapman, Clarke, Gore, & Sharma, 1971).
Azo-Schiff Base Synthesis
A new azo-Schiff base incorporating the tetrahydrobenzo[b]thiophene moiety has been synthesized, showcasing the compound's utility in the creation of complex molecular structures. This work emphasizes the role of thiophene derivatives in facilitating the synthesis of structurally diverse and potentially bioactive compounds (Menati, Mir, Notash, آزاد اسلامی, & شهید بهشتی, 2020).
Antimicrobial Evaluation
Thiophene derivatives have also been evaluated for their antimicrobial properties, with some compounds displaying significant activity. This suggests a promising avenue for the development of new antimicrobial agents to combat resistant microbial strains (Hemdan & Abd El-Mawgoude, 2015).
Anti-rheumatic Potential
The anti-rheumatic potential of thiophene derivatives has been investigated, with certain compounds showing significant antioxidant, analgesic, and anti-rheumatic effects in vivo. This highlights the potential of thiophene derivatives in the development of treatments for rheumatic diseases (Sherif & Hosny, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-[[(E)-3-phenylprop-2-enoyl]amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl3N3O3S2/c1-2-32-20(31)18-15-10-6-7-11-16(15)34-19(18)28-22(33)29-21(23(24,25)26)27-17(30)13-12-14-8-4-3-5-9-14/h3-5,8-9,12-13,21H,2,6-7,10-11H2,1H3,(H,27,30)(H2,28,29,33)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJQAFFTNDANRP-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

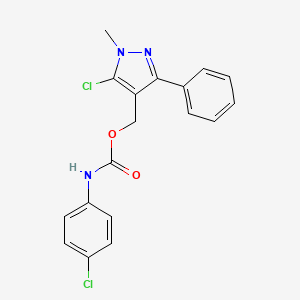
![2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3018236.png)
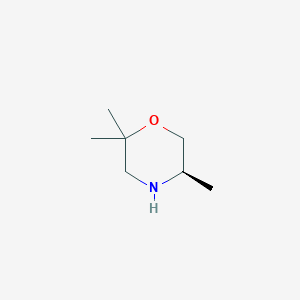
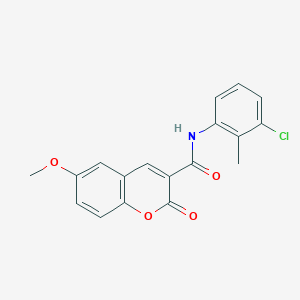
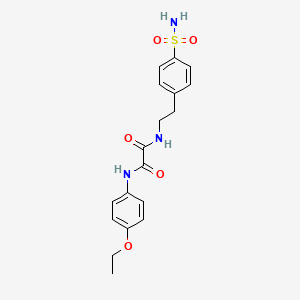
![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B3018244.png)
![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)
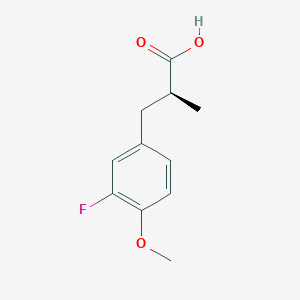


![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)
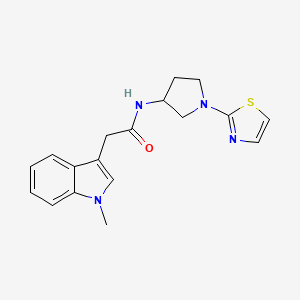
![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)